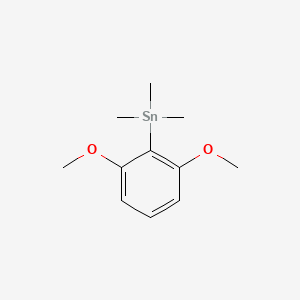

(2,6-Dimethoxyphenyl)(trimethyl)stannane

Beschreibung

(2,6-Dimethoxyphenyl)(trimethyl)stannane is an organotin compound featuring a trimethyltin group bonded to a 2,6-dimethoxyphenyl aromatic ring. Organotin compounds are widely studied for their applications in catalysis, materials science, and medicinal chemistry due to their tunable electronic and steric properties . The 2,6-dimethoxy substituents on the phenyl ring confer significant steric bulk and electron-donating effects, which may enhance stability and influence reactivity in cross-coupling reactions or ligand-assisted catalysis.

Eigenschaften

CAS-Nummer |

55204-81-4 |

|---|---|

Molekularformel |

C11H18O2Sn |

Molekulargewicht |

300.97 g/mol |

IUPAC-Name |

(2,6-dimethoxyphenyl)-trimethylstannane |

InChI |

InChI=1S/C8H9O2.3CH3.Sn/c1-9-7-4-3-5-8(6-7)10-2;;;;/h3-5H,1-2H3;3*1H3; |

InChI-Schlüssel |

GWCVEBPZRXQRNT-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)OC)[Sn](C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethoxyphenyl)(trimethyl)stannane typically involves the reaction of 2,6-dimethoxyphenyl halides with trimethyltin reagents. One common method is the Stille coupling reaction, where 2,6-dimethoxyphenyl iodide reacts with trimethyltin chloride in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as cesium fluoride and a solvent like tetrahydrofuran (THF) to facilitate the coupling process .

Industrial Production Methods

Industrial production of (2,6-Dimethoxyphenyl)(trimethyl)stannane follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction parameters are optimized to minimize by-products and maximize the efficiency of the coupling reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dimethoxyphenyl)(trimethyl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form organotin oxides.

Reduction: Reduction reactions can convert the compound into different organotin hydrides.

Substitution: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed.

Major Products Formed

Oxidation: Organotin oxides and hydroxides.

Reduction: Organotin hydrides.

Substitution: Various substituted organotin compounds.

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethoxyphenyl)(trimethyl)stannane has several applications in scientific research:

Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.

Wirkmechanismus

The mechanism of action of (2,6-Dimethoxyphenyl)(trimethyl)stannane in chemical reactions involves the formation of a tin-carbon bond, which facilitates the transfer of organic groups between molecules. In Stille coupling reactions, the palladium catalyst plays a crucial role in the oxidative addition and reductive elimination steps, enabling the formation of new carbon-carbon bonds . The molecular targets and pathways involved include the activation of aryl halides and the transmetalation process with organotin reagents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between (2,6-Dimethoxyphenyl)(trimethyl)stannane and related compounds:

Key Findings:

Metal Center Influence :

- Tin-based compounds (e.g., stannanes) are less toxic than lead analogs (e.g., plumbanes) but more reactive than purely organic derivatives like lidocaine .

- Vanadium complexes with 2,6-dimethoxyphenyl ligands exhibit unique metal-metal bonding, unlike tin compounds .

Substituent Effects: Methoxy vs. Aryl vs. Alkyl Groups: Triphenyltin derivatives are more lipophilic and environmentally persistent than trimethyltin analogs, affecting their biocidal applications .

Toxicity and Stability: Trimethyltin compounds are generally more volatile and neurotoxic than triorganotin derivatives with bulkier substituents (e.g., tributyltin) . The 2,6-dimethoxy substitution may reduce volatility compared to alkyltin compounds, improving handling safety.

Synthetic Relevance :

- The stannane’s methoxy groups could act as directing groups in cross-coupling reactions, similar to how 2,6-dimethylphenyl groups stabilize intermediates in lidocaine synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.